molecular formula C15H13N3O3S B11604260 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11604260
M. Wt: 315.3 g/mol
InChI Key: QCKORMGUQHLBJR-MHWRWJLKSA-N
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Description

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a benzothiazole ring fused with a hydrazone moiety, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves the condensation of 3-methoxybenzaldehyde with 2-hydrazinyl-1,2-benzothiazole 1,1-dioxide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or piperidine to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Alkylated or acylated benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly against breast and lung cancer cell lines.

    Industry: Potential use as a corrosion inhibitor in metal protection.

Mechanism of Action

The biological activity of 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is primarily attributed to its ability to interact with various molecular targets. The compound is known to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in melanin synthesis and DNA replication, respectively. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
  • 3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
  • 3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Uniqueness

Compared to its analogs, 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide exhibits unique properties due to the presence of the methoxy group at the para position of the benzylidene moiety. This structural feature enhances its electron-donating ability, which can influence its reactivity and biological activity. Additionally, the benzothiazole ring system provides a rigid framework that contributes to its stability and interaction with biological targets .

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H13N3O3S/c1-21-12-6-4-5-11(9-12)10-16-17-15-13-7-2-3-8-14(13)22(19,20)18-15/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

QCKORMGUQHLBJR-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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